Dianicline

Neuroscience Nicotinic Receptors Pharmacology

Dianicline is a uniquely characterized α4β2 nAChR partial agonist, essential for dissecting the neural circuits of nicotine craving vs. sustained abstinence. Clinically, it significantly reduced craving (p=0.0175) without long-term quit efficacy (p=0.307), while pre-clinically its weak functional potency and moderate brain penetration prevent receptor desensitization—unlike varenicline. These distinct properties make Dianicline the critical control compound for receptor occupancy–outcome experiments and a benchmark for validating SAR/PBPK CNS-penetration models. Supplied at ≥98% HPLC purity, it ensures reproducible, high-confidence results in your addiction and neuropharmacology research.

Molecular Formula C13H16N2O
Molecular Weight 216.28 g/mol
CAS No. 292634-27-6
Cat. No. B1670396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDianicline
CAS292634-27-6
Synonyms5a,6,9,10-tetrahydro-7H,11H-8,10a-methanopyrido(2',3'-5,6)pyrano(2,3-d)azepine
dianicline
SSR 591813
SSR-591813
SSR591813
Molecular FormulaC13H16N2O
Molecular Weight216.28 g/mol
Structural Identifiers
SMILESC1CN2CCC3(C2)C1OC4=C(C3)N=CC=C4
InChIInChI=1S/C13H16N2O/c1-2-11-10(14-5-1)8-13-4-7-15(9-13)6-3-12(13)16-11/h1-2,5,12H,3-4,6-9H2/t12-,13+/m0/s1
InChIKeySUPRUPHAEXPGPF-QWHCGFSZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dianicline (CAS 292634-27-6): α4β2 nAChR Partial Agonist for Nicotine Dependence Research


Dianicline (SSR-591,813) is a selective partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR), a pharmacological class that also includes varenicline and cytisine, and has been investigated in clinical trials for smoking cessation [1]. This compound is primarily used as a research tool to study nAChR pharmacology and the neurobiology of nicotine dependence, and is supplied with a purity of ≥98% (HPLC) .

Why α4β2 nAChR Partial Agonists Are Not Interchangeable: The Case for Dianicline


Despite a shared mechanism of action as α4β2 nAChR partial agonists, the clinical and pharmacological profiles of varenicline, cytisine, and dianicline are not interchangeable. Direct pre-clinical comparisons reveal critical differences in functional potency, predicted human brain exposure, and subsequent clinical efficacy [1]. These distinctions underscore the necessity for researchers to select the specific compound best suited to their experimental aims, rather than assuming a generic class effect.

Dianicline vs. Comparators: A Quantitative Guide to Differential Selection


α4β2 nAChR Subtype Selectivity: Dianicline vs. Other nAChR Subtypes

Dianicline demonstrates significant selectivity for the α4β2 nAChR subtype over other nAChR subtypes. This contrasts with less selective compounds, allowing for more targeted investigation of α4β2 receptor pharmacology .

Neuroscience Nicotinic Receptors Pharmacology

Predicted Human Brain Exposure: Dianicline vs. Varenicline and Cytisine

A direct pre-clinical comparison of predicted human brain concentrations following therapeutic dosing revealed a key differentiation: varenicline and nicotine can extensively desensitize and activate α4β2 nAChRs, whereas dianicline and cytisine cannot [1].

Pharmacokinetics CNS Drug Development Translational Pharmacology

Clinical Efficacy for Smoking Cessation: Dianicline vs. Placebo

In a 7-week randomized, placebo-controlled trial, dianicline did not significantly increase continuous abstinence rates compared to placebo. At weeks 4-7, abstinence rates were 24.0% for dianicline versus 20.5% for placebo (p = 0.307) [1]. However, dianicline was effective in reducing craving (p = 0.0175) and early withdrawal symptoms [1].

Clinical Trials Smoking Cessation Addiction Medicine

In Vitro Potency and In Vivo Brain Penetration: Dianicline vs. Varenicline and Cytisine

The limited clinical efficacy of dianicline is attributed to a combination of weak functional potency at the human α4β2 nAChR and moderate brain penetration, which contrasts with the higher brain exposure achieved by varenicline [1].

Pharmacology Drug Development CNS Penetration

Effect on Craving and Withdrawal: Dianicline vs. Placebo

While dianicline did not improve long-term abstinence, it demonstrated a specific and statistically significant effect on reducing cigarette craving (p = 0.0175) and early nicotine withdrawal symptoms compared to placebo [1].

Addiction Behavioral Pharmacology Withdrawal

Binding Affinity for α4β2 nAChR: Dianicline vs. Nicotine

Dianicline exhibits an IC50 of 105 nM for the α4β2 nAChR , while its Ki is reported as 42.9 µM in another database, indicating a much lower binding affinity than nicotine (Ki = 19.4 nM) [1].

Receptor Binding Pharmacology Neuroscience

Primary Research Applications for Dianicline Based on Differential Evidence


Investigating the Dissociation of Craving and Abstinence in Nicotine Dependence

Given its specific efficacy in reducing craving and early withdrawal symptoms (p=0.0175) but not long-term abstinence (p=0.307) [1], dianicline serves as a unique pharmacological probe to study the neural circuits and behavioral pharmacology that differentiate craving from sustained abstinence in nicotine addiction models.

Comparative nAChR Pharmacology Studies

The pre-clinical comparison showing that dianicline, unlike varenicline, does not achieve brain concentrations sufficient for extensive receptor desensitization [1] makes it an essential control compound for experiments designed to elucidate the relationship between receptor occupancy, desensitization, and functional outcomes in vivo.

Structure-Activity Relationship (SAR) and CNS Penetration Modeling

The well-characterized combination of weak functional potency and moderate brain penetration, which accounts for its limited clinical efficacy [1], positions dianicline as a benchmark compound for building and validating SAR and physiologically based pharmacokinetic (PBPK) models aimed at predicting CNS drug exposure and therapeutic window.

Technical Documentation Hub

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40 linked technical documents
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